molecular formula C9H14N2 B3255503 N-butylpyridin-3-amine CAS No. 25560-11-6

N-butylpyridin-3-amine

Cat. No.: B3255503
CAS No.: 25560-11-6
M. Wt: 150.22 g/mol
InChI Key: YXGVVRABHWIOBA-UHFFFAOYSA-N
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Description

N-butylpyridin-3-amine is an organic compound with the molecular formula C₉H₁₄N₂ It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylpyridin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pyridine with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

C5H5N+C4H9NH2C9H14N2+H2O\text{C}_5\text{H}_5\text{N} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_9\text{H}_14\text{N}_2 + \text{H}_2\text{O} C5​H5​N+C4​H9​NH2​→C9​H1​4N2​+H2​O

Another method involves the reductive amination of pyridine-3-carbaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-butylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Various reduced amine derivatives.

    Substitution: Compounds with different functional groups replacing the butyl group.

Scientific Research Applications

N-butylpyridin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

N-butylpyridin-3-amine can be compared with other pyridine derivatives, such as:

  • N-methylpyridin-3-amine
  • N-ethylpyridin-3-amine
  • N-propylpyridin-3-amine

These compounds share a similar pyridine core but differ in the length and nature of the alkyl group attached to the nitrogen atom. This compound is unique due to its specific butyl group, which can influence its reactivity and applications.

Properties

IUPAC Name

N-butylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGVVRABHWIOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314387
Record name N-Butyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25560-11-6
Record name N-Butyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25560-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 941 mg (10 mmol) of 3-aminopyridine and 0.9 mL of butyraldehyde in 30 mL of CH3OH was added 10 mL of glacial acetic acid. The mixture was stirred at room temperature for 1 hour, then the reaction was cooled with an ice bath, and 650 mg (10.3 mmol) of sodium cyanoborohydride was added.
Quantity
941 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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